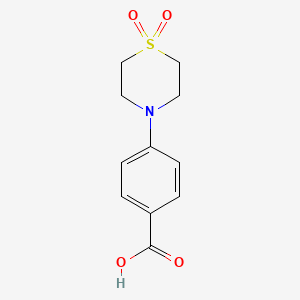

2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

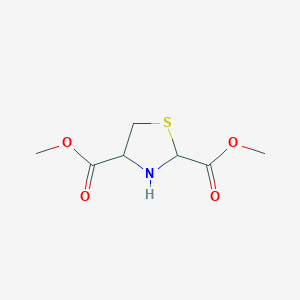

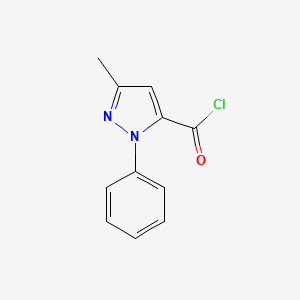

2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid is a chemical compound with the molecular formula C17H13NO2S . It is also known as 5-Thiazoleacetic acid, 2,4-diphenyl- .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C17H13NO2S . The InChI code for this compound is 1S/C17H13NO2S/c19-15(20)11-14-16(12-7-3-1-4-8-12)18-17(21-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) .Physical And Chemical Properties Analysis

The physical form of this compound is solid . It has a melting point range of 153 - 155 degrees Celsius . The molecular weight of this compound is 295.36 .Scientific Research Applications

Synthesis and Evaluation of Derivatives

The scientific investigation into 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid extends to the synthesis and pharmacological assessment of its derivatives. Diphenylimidazolidine acetic and propionic acids derivatives were synthesized, revealing significant analgesic activity in animal models. Notably, 1-benzyl-5,5-diphenyl-3-imidazolidine-2,4-dione acetic acid demonstrated remarkable CNS inhibitory activity, including anxiety-relieving, anticonvulsant, and antidepressive effects (A. Zejc et al., 1989). Furthermore, amides derived from 3,3‐diphenyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetic acid and 3,3‐diphenyl‐propionic acid were synthesized as potential anticonvulsant agents. The synthesis process involved amidation reactions and the resulting compounds displayed promising anticonvulsant activities in preclinical models, with one compound, 3q, showing broad-spectrum efficacy and a favorable safety profile (J. Obniska et al., 2017).

Metabolic Formation and Neurotrophic Properties

The metabolic formation of N- and O-glucuronides of compounds structurally similar to this compound, like 3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid, was studied, unveiling complex metabolic pathways and interactions in various animal models (F. Janssen et al., 1982). Additionally, 4-thiazolidinone derivatives, including LES-2658 and LES-1205, were scrutinized for their neurotrophic and antiepileptic properties, showing potential to modulate the sleep-wakefulness cycle in animal models with chronic epileptic syndrome (S. Myronenko et al., 2017).

Novel Therapeutic Leads and Immunomodulatory Effects

Compounds structurally analogous to this compound were identified as potential therapeutic leads. A benzothiazole derivative was highlighted for its potent diuretic activity, surpassing standard diuretic agents in pharmacological studies (A. Husain et al., 2016). The immunomodulatory effects of a brazilin derivative, Brx-019, were observed in diabetic mice, indicating potential to enhance suppressed humoral and cell-mediated immunity in type 1 diabetes (W. Kwak et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .

Mode of Action

Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell division .

Result of Action

Based on the known effects of similar thiazole derivatives, it can be inferred that the compound may cause dna damage and cell death .

properties

IUPAC Name |

2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-15(20)11-14-16(12-7-3-1-4-8-12)18-17(21-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGOHXAHAKLKAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377203 |

Source

|

| Record name | 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21256-15-5 |

Source

|

| Record name | 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diphenyl-5-thiazoleacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2X5TF29TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)